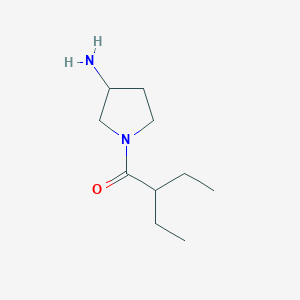
1-(3-氨基吡咯烷-1-基)-2-乙基丁烷-1-酮
描述
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one, otherwise known as N-ethyl-2-pyrrolidone (NEP), is a cyclic amide used for a variety of applications in scientific research. It is a colorless, odorless, and water-soluble liquid with a low vapor pressure and low volatility. NEP has been used as a solvent for organic reactions, as a plasticizer for polymers, and as a surfactant for various applications. It has also been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dye intermediates.
科学研究应用
抗菌剂中的不对称合成:化合物 1 包含 3-氨基吡咯烷-1-基团,已被确定为喹诺酮羧酸类抗菌剂中的一种有效成分。研究表明其对需氧和厌氧菌的有效性,显示出潜在的临床意义 (Rosen 等,1988).
聚合研究:N-乙烯基吡咯烷酮在 3-甲基丁烷-2-酮中聚合,表明在创建具有特定端基的聚合物中的应用,这一过程在材料科学中至关重要 (Liu & Rimmer,2002).
抗精神病活性:1-取代 3-氨基吡咯烷的苯甲酰胺已被合成为潜在的抗精神病药,表明它们在精神药物开发中的重要性 (岩波等,1981).
对映选择性合成:该化合物用于对映选择性合成顺式/反式-1,3-氨基醇,这在生物活性分子的创建中很重要 (Jha、Kondekar 和 Kumar,2010).
抗菌活性研究:氨基吡咯烷基团因其增强某些化合物抗菌活性的作用而受到研究,该领域对于开发新的抗生素至关重要 (Egawa 等,1984).
抗生素中间体的合成:该化合物用于合成抗生素(如普雷马氟沙星)的中间体,突出了其在兽医学中的重要性 (Fleck 等,2003).
核苷类似物的合成:它参与 N-取代 3-(腺嘌呤-9-基)吡咯烷-2-酮的合成,表明其在创建核苷类似物中的作用,核苷类似物在生物化学和药理学中具有应用 (Koomen 等,1973).
邻二胺衍生物的合成:它有助于邻二胺衍生物的不对称合成,邻二胺衍生物在药物化学中具有应用,并且是生物活性分子的组成部分 (Yoon 等,2010).
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKADXLAPPPIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)

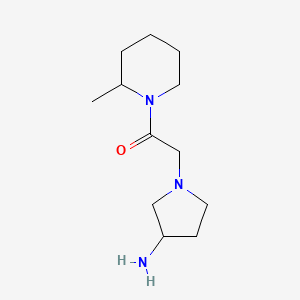
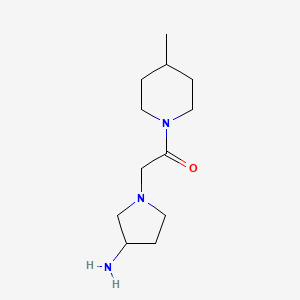
![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)

![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)
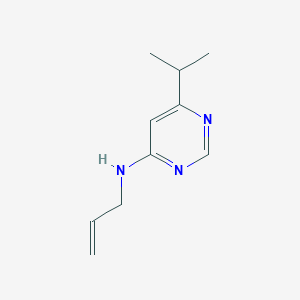
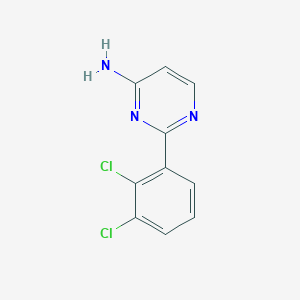
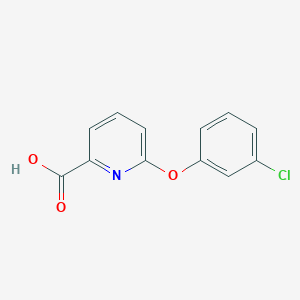
![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)
![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)